

Application Notes & Protocols: Nickel-Zinc Oxides for Photocatalytic Degradation of Pollutants

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Compound of Interest

Compound Name: Nickel-ZINC

Cat. No.: B8489154

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Audience: Researchers, scientists, and drug development professionals.

Introduction

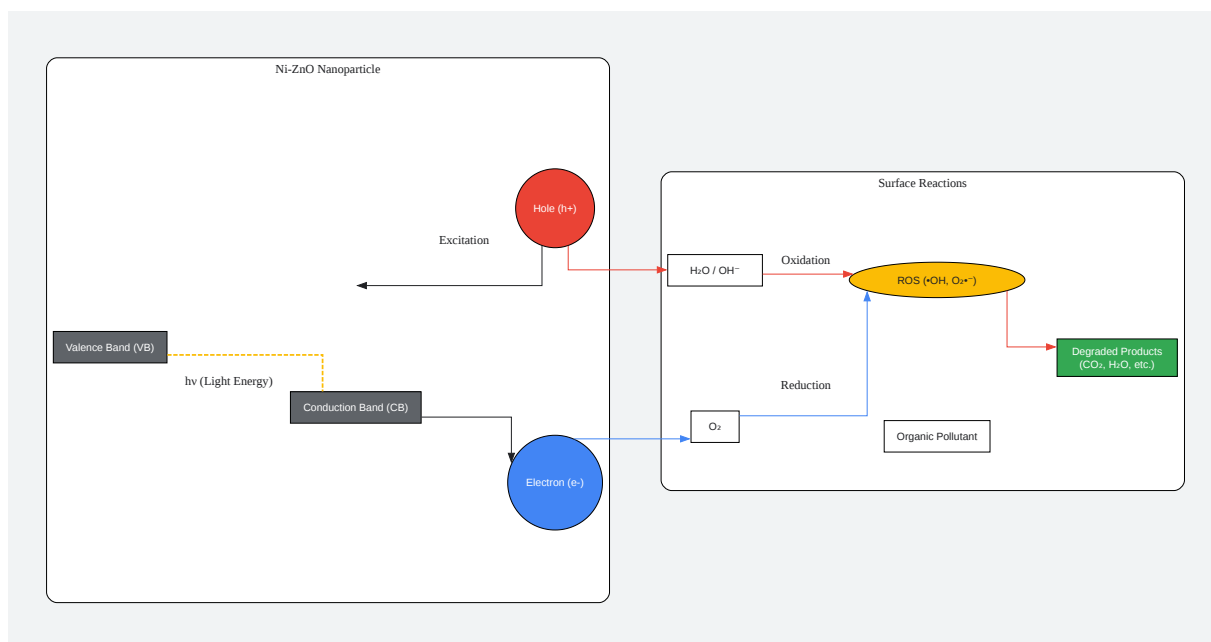
The increasing presence of persistent organic pollutants from industrial effluents, pharmaceuticals, and agricultural runoff poses a significant threat to environmental sustainability and human health. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials, have emerged as a promising technology for the complete mineralization of these pollutants into benign substances like CO₂ and H₂O.^{[1][2]}

Zinc oxide (ZnO) is a widely studied photocatalyst due to its high photosensitivity, environmental stability, low cost, and non-toxicity.^[3] However, its large bandgap limits its efficiency to the UV portion of the solar spectrum, and the rapid recombination of photogenerated electron-hole pairs hinders its overall performance.^{[1][3]} To overcome these limitations, strategies such as doping with transition metals have been employed.^[1] Doping ZnO with nickel (Ni) has proven to be an effective approach to enhance photocatalytic activity. The incorporation of Ni into the ZnO lattice can reduce the bandgap, improve visible light absorption, and facilitate better charge separation, thereby increasing the generation of reactive oxygen species (ROS) responsible for pollutant degradation.^{[4][5][6]}

These application notes provide a comprehensive overview of the synthesis, characterization, and application of **nickel-zinc** oxide (Ni-ZnO) nanocomposites for the photocatalytic degradation of various organic and pharmaceutical pollutants.

Mechanism of Photocatalysis

The photocatalytic degradation process using Ni-ZnO is initiated when the semiconductor material absorbs photons with energy equal to or greater than its bandgap. This leads to the generation of electron-hole pairs.[7] The presence of Ni as a dopant helps in reducing the recombination rate of these charge carriers.[5] The separated electrons and holes migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals ($\bullet\text{OH}$) and superoxide radicals ($\text{O}_2^{\bullet-}$). [7][8] These ROS are powerful oxidizing agents that attack and decompose the organic pollutant molecules into simpler, non-toxic compounds.[8]

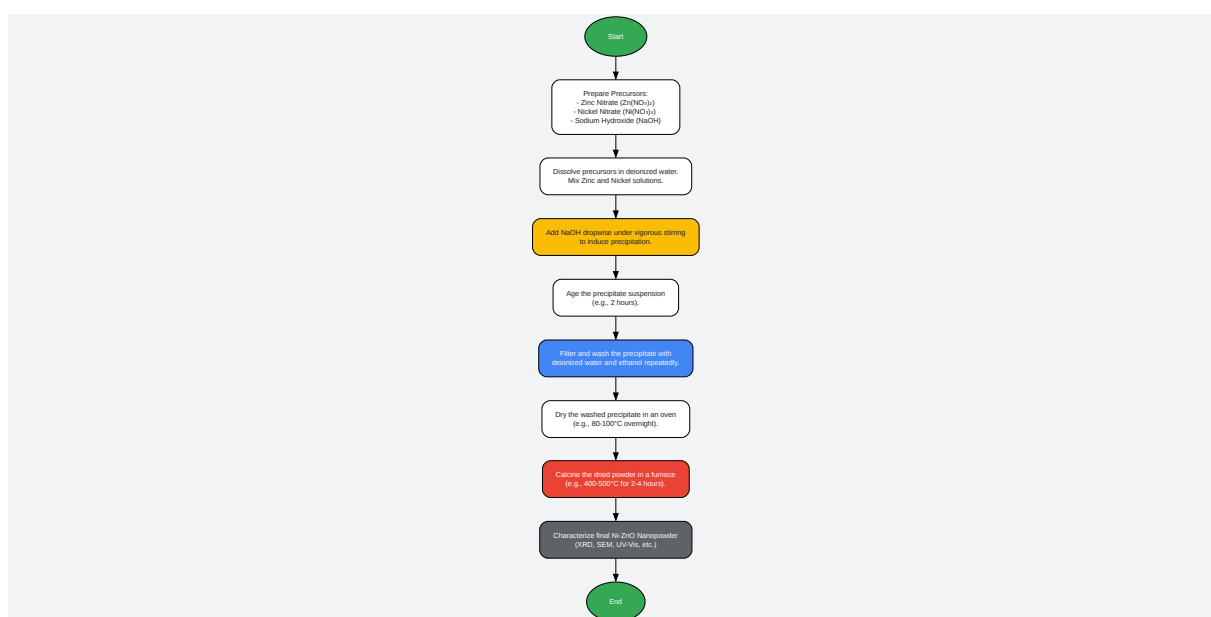


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Caption: Mechanism of pollutant degradation by Ni-ZnO photocatalysis.

Experimental Protocols

The co-precipitation method is a common, simple, and effective technique for synthesizing Ni-doped ZnO nanoparticles.[5][9][10]



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Caption: Workflow for Ni-ZnO nanoparticle synthesis via co-precipitation.

Materials and Reagents:

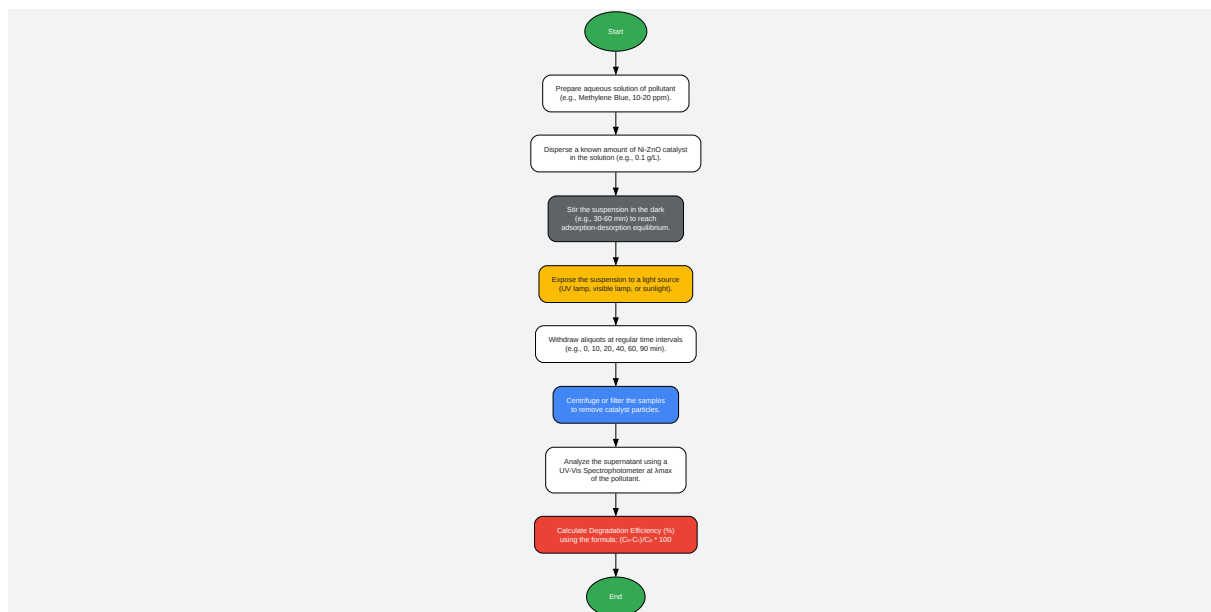
- Zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)

- Sodium hydroxide (NaOH)
- Deionized (DI) water
- Ethanol

Procedure:

- **Precursor Solution:** Prepare aqueous solutions of zinc nitrate and nickel nitrate. The molar ratio of Ni to Zn is varied to achieve the desired doping percentage (e.g., 2%, 4%, 6% Ni).^[5]
- **Mixing:** The nickel nitrate solution is added to the zinc nitrate solution and stirred continuously to ensure a homogeneous mixture.
- **Precipitation:** An aqueous solution of NaOH (e.g., 2 M) is added dropwise to the mixed metal salt solution under vigorous stirring until the pH reaches a desired value (e.g., pH 9-10). A precipitate will form.^[5]
- **Aging:** The resulting suspension is typically aged for a few hours under continuous stirring to ensure complete precipitation.
- **Washing:** The precipitate is separated by filtration or centrifugation and washed several times with DI water and then with ethanol to remove any unreacted ions and impurities.
- **Drying:** The washed solid is dried in an oven, typically at around 80-100°C, for several hours to remove the solvent.
- **Calcination:** The dried powder is calcined in a muffle furnace at a specific temperature (e.g., 400-500°C) for 2-4 hours to obtain the crystalline Ni-ZnO nanoparticles.^[10]

This protocol outlines the general procedure for evaluating the photocatalytic efficiency of the synthesized Ni-ZnO nanoparticles.



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Caption: Experimental workflow for testing photocatalytic activity.

Equipment and Materials:

- Photoreactor with a light source (e.g., UV lamp, visible light lamp, or natural sunlight).
- Magnetic stirrer.
- Beakers or reaction vessels.
- Synthesized Ni-ZnO photocatalyst.
- Pollutant stock solution (e.g., Methylene Blue, Rhodamine B, Ciprofloxacin).
- UV-Vis Spectrophotometer.

- Centrifuge.

Procedure:

- **Reaction Setup:** A specific volume of the pollutant solution with a known initial concentration is placed in the photoreactor.
- **Catalyst Dispersion:** A predetermined amount of the Ni-ZnO photocatalyst is added to the solution.^[5] The suspension is sonicated for a few minutes to ensure uniform dispersion.
- **Adsorption Equilibrium:** Before irradiation, the suspension is stirred in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.^[11]
- **Photoreaction:** The light source is turned on to initiate the photocatalytic reaction. The solution is kept under constant stirring.
- **Sampling:** Aliquots of the suspension are withdrawn at regular time intervals.
- **Analysis:** Each aliquot is centrifuged to separate the catalyst particles. The concentration of the remaining pollutant in the clear supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at the pollutant's maximum absorption wavelength (λ_{max}).
- **Calculation:** The degradation efficiency is calculated using the formula: Degradation (%) = $[(C_0 - C_t) / C_0] \times 100$ Where C_0 is the initial concentration of the pollutant (after the dark phase) and C_t is the concentration at time 't'.

Data Presentation: Performance of Ni-ZnO Photocatalysts

The efficiency of Ni-ZnO photocatalysts has been demonstrated for a wide range of pollutants. The following tables summarize the quantitative data from various studies.

Table 1: Photocatalytic Degradation of Organic Dyes

Pollutant	Catalyst (Ni doping)	Catalyst Dosage	Initial Conc.	Light Source	Irradiation Time (min)	Degradation Efficiency (%)	Reference
Rhodamine B	8% Zn-doped NiO	N/A	N/A	Visible	40	92	[4]
Rhodamine B	5% Ni-doped ZnO	N/A	N/A	N/A	15	~85 (best)	[6]
Methylene Blue	Ni-doped ZnO	N/A	N/A	Sunlight	90	91	[1]
Malachite Green	6% Ni-doped ZnO	0.10 g/L	15 ppm	UV	60	76	[5]
Indigo Carmine	2% Ni-doped ZnO	N/A	N/A	Visible	150	91.67	[12]
Methyl Orange	ZnO/Ni/GO (0.4g)	N/A	10 mg/L	UV	60	74.06	[13]

Table 2: Photocatalytic Degradation of Pharmaceuticals

Pollutant	Catalyst	Catalyst Dosage	Initial Conc.	Light Source	Irradiation Time (h)	Degradation Efficiency (%)	Reference
Salbutamol	8% Zn-doped NiO	N/A	N/A	Visible	N/A	Enhanced	[4]
Phorate	8% Zn-doped NiO	N/A	N/A	Visible	N/A	Enhanced	[4]
Ciprofloxacin	ZnO NRs	N/A	10 mg/L	Visible	5	44	[14][15]
Paracetamol	ZnO NRs	N/A	10 mg/L	Visible	5	65	[14][15]
Amoxicillin	ZnO NRs	N/A	10 mg/L	Visible	5	62	[14][15]
Ciprofloxacin	ZnO Nanosheets	N/A	N/A	Sunlight	2	~90	[11]
Progesterone	ZnO	N/A	N/A	UV	N/A	92.3	[16]
Ibuprofen	ZnO	N/A	N/A	UV	N/A	94.5	[16]
Naproxen	ZnO	N/A	N/A	UV	N/A	98.7	[16]

Note: "N/A" indicates that the specific data point was not available in the cited abstract.

Conclusion

Nickel-doped zinc oxide nanoparticles are highly effective photocatalysts for the degradation of a broad spectrum of organic and pharmaceutical pollutants. The synthesis methods are straightforward and scalable. By tuning parameters such as dopant concentration, catalyst

dosage, and pH, the degradation efficiency can be optimized for specific applications. The enhanced performance, particularly under visible light, makes Ni-ZnO a promising material for environmental remediation, contributing to sustainable solutions for water treatment.[4]

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